molecular formula C14H21NO6 B12688410 (R)-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate CAS No. 93777-08-3

(R)-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate

Cat. No.: B12688410
CAS No.: 93777-08-3
M. Wt: 299.32 g/mol
InChI Key: SOSGXQJCXKXQCB-KZKMUFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is a chiral compound with significant applications in various scientific fields This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate typically involves the reaction of ®-Methyl(alpha-methylphenethyl)amine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:

    Reactants: ®-Methyl(alpha-methylphenethyl)amine and tartaric acid.

    Solvent: A suitable solvent such as ethanol or methanol.

    Temperature: The reaction is usually conducted at room temperature.

    Purification: The product is purified using recrystallization techniques to obtain the pure chiral compound.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the consistency and purity of the product. Advanced purification techniques such as chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential as a chiral selector in chromatography.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes in a stereospecific manner, leading to changes in their activity. The pathways involved may include:

    Binding to receptors: The compound may act as an agonist or antagonist, modulating receptor activity.

    Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

    Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate can be compared with other similar compounds such as:

  • (S)-Methyl(alpha-methylphenethyl)ammonium (S-(S,S))-hydrogen tartrate**: The enantiomer of the compound with different stereochemistry.
  • ®-Methyl(alpha-methylphenethyl)ammonium chloride: A similar compound with a different counterion.

    ®-Methyl(alpha-methylphenethyl)amine: The parent amine without the tartrate group.

The uniqueness of ®-Methyl(alpha-methylphenethyl)ammonium (R-(R*,R*))-hydrogen tartrate lies in its specific stereochemistry and its ability to form stable salts with tartaric acid, which enhances its solubility and stability.

Properties

CAS No.

93777-08-3

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

methyl-[(2R)-1-phenylpropan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1

InChI Key

SOSGXQJCXKXQCB-KZKMUFAMSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[NH2+]C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)[NH2+]C.C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.